molecular formula C24H22F3N7O3 B1666114 N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B1666114
M. Wt: 513.5 g/mol
InChI Key: IKIXRBGOWUFFBN-UHFFFAOYSA-N
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Description

    ATL802: is an adenosine A2B receptor antagonist.

  • The adenosine A2B receptor is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, including inflammation, immune response, and cardiovascular function.
  • Preparation Methods

      Synthetic Routes: Specific synthetic routes for ATL802 are not widely available in the literature. it is typically synthesized through organic chemistry methods.

      Reaction Conditions: Detailed reaction conditions are proprietary, but they involve the assembly of the compound’s core structure.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: ATL802 may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

      Major Products: The major products formed during these reactions would be ATL802 derivatives with specific substitutions.

  • Scientific Research Applications

      Chemistry: ATL802 derivatives serve as valuable tools for studying adenosine receptors and their signaling pathways.

      Biology: Researchers explore ATL802’s effects on immune responses, inflammation, and cell signaling.

      Medicine: Investigating ATL802’s potential therapeutic applications, such as anti-inflammatory or cardiovascular drugs.

      Industry: ATL802 derivatives may find applications in drug discovery and development.

  • Mechanism of Action

      Adenosine A2B Receptor: ATL802 selectively antagonizes the adenosine A2B receptor.

      Pathways: It modulates intracellular signaling pathways, affecting cAMP levels and downstream cellular responses.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C24H22F3N7O3

    Molecular Weight

    513.5 g/mol

    IUPAC Name

    N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

    InChI

    InChI=1S/C24H22F3N7O3/c1-3-10-33-20-18(22(36)34(23(33)37)15-6-7-15)30-19(31-20)13-5-9-17(29-11-13)32(2)21(35)14-4-8-16(28-12-14)24(25,26)27/h4-5,8-9,11-12,15H,3,6-7,10H2,1-2H3,(H,30,31)

    InChI Key

    IKIXRBGOWUFFBN-UHFFFAOYSA-N

    SMILES

    CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F

    Canonical SMILES

    CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    ATL802;  ATL 802;  ATL-802.

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
    Reactant of Route 2
    Reactant of Route 2
    N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
    Reactant of Route 3
    Reactant of Route 3
    N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
    Reactant of Route 4
    N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
    Reactant of Route 5
    Reactant of Route 5
    N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
    Reactant of Route 6
    Reactant of Route 6
    N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

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